molecular formula C9H14ClNOS B6592786 (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride CAS No. 2442565-24-2

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride

Cat. No.: B6592786
CAS No.: 2442565-24-2
M. Wt: 219.73 g/mol
InChI Key: FAKQQESIYANEIA-FVGYRXGTSA-N
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Description

®-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)benzaldehyde and a chiral amine.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.

    Hydrochloride Formation: Finally, the amino alcohol is treated with hydrochloric acid to form the hydrochloride salt of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride is used as a chiral building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereochemistry of biological processes.

Medicine

In medicinal chemistry, ®-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique functional groups make it a versatile intermediate for various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the methylthio group may participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    2-Amino-2-phenylethanol hydrochloride: Lacks the methylthio group, resulting in different chemical and biological properties.

    3-(Methylthio)benzylamine: Contains the methylthio group but lacks the hydroxyl group, leading to different reactivity.

Uniqueness

®-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride is unique due to its combination of functional groups and chirality. This combination allows for specific interactions with biological targets and makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKQQESIYANEIA-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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